
ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate, also known as EMBP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of inflammation, and the prevention of amyloid beta peptide formation. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate has several advantages for use in lab experiments, including its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to its use, including its synthetic complexity and the need for further optimization of its pharmacological properties.
Orientations Futures
There are several future directions for the study of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate, including the optimization of its pharmacological properties, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for its efficacy.
Méthodes De Synthèse
The synthesis of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate involves several steps, starting with the reaction of 2-methylbenzoyl chloride with piperidine to form 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Applications De Recherche Scientifique
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate has been studied extensively for its potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 4-[[1-(2-methylbenzoyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-29-23(28)18-8-10-19(11-9-18)24-21(26)17-12-14-25(15-13-17)22(27)20-7-5-4-6-16(20)2/h4-11,17H,3,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIBLVTTMXRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
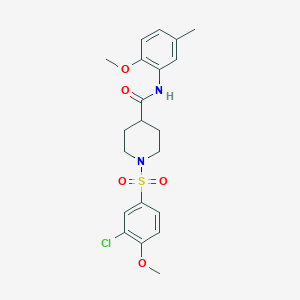

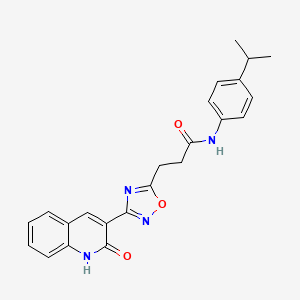
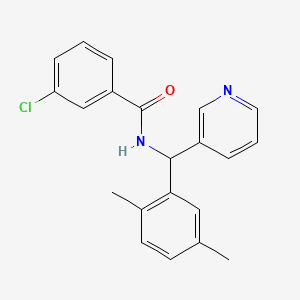
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)

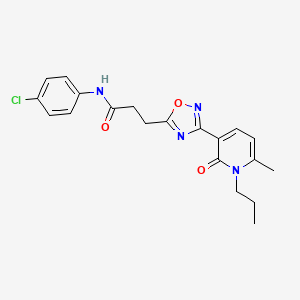
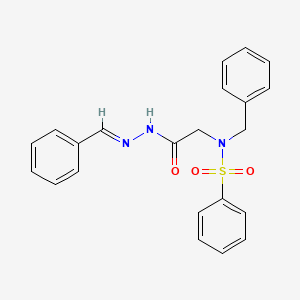
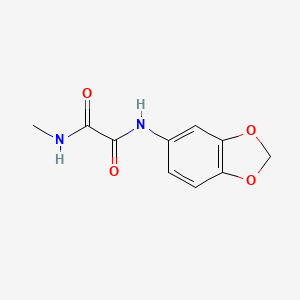
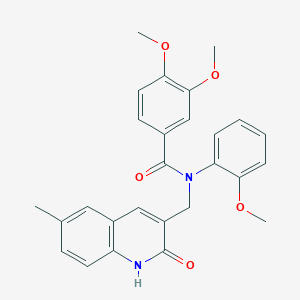
![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)

